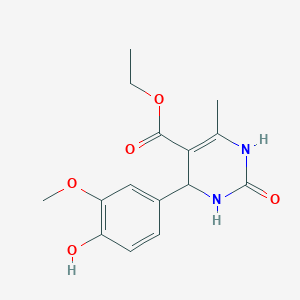
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of ethyl 4-hydroxy-3-methoxyphenylacetate , which is a phenolic compound with antioxidant properties . The additional pyrimidine ring and carboxylate group suggest that this compound might have different properties or biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide information on the types of atoms in the compound and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Phenolic compounds like this one often participate in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties
Research conducted by Klachko et al. (2020) investigated the thermodynamic properties of various esters, including ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The study used bomb calorimetry to obtain combustion energies and calculated the enthalpies of combustion and formation. They also used differential thermal analysis to analyze the enthalpies of fusion, vaporization, and sublimation (Klachko et al., 2020).
Crystal Structure Analysis
M. Kurbanova and colleagues (2009) determined the crystal structures of related compounds using X-ray diffraction (XRD). They specifically examined the conformations of the structures of these compounds, providing insights into their molecular configurations (Kurbanova et al., 2009).
Chemical Reaction Pathways
Fesenko et al. (2010) explored the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. Their study revealed how the reaction pathway was significantly influenced by the basicity and nucleophilicity of the reaction media, leading to products as a result of ring expansion and/or nucleophilic substitution (Fesenko et al., 2010).
Solubility in Organic Solutions
O. Ridka and collaborators (2019) measured the enthalpy and entropy of dissolution of a similar compound, methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in various organic solvents. They demonstrated how the solvent influences the solubility and corresponding thermodynamic properties (Ridka et al., 2019).
Synthesis of Novel Compounds
The study by Sherif et al. (1993) detailed the synthesis of thiazolopyrimidines and related compounds from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. This research contributes to the understanding of methods for creating diverse pyrimidine-based compounds (Sherif et al., 1993).
Comparative Binding Analysis
Pisudde et al. (2018) presented a comparative binding interaction study of a related compound to bovine serum albumin (BSA). They used equilibrium dialysis, FT-IR, and acoustical study to interpret the binding data and observed changes in BSA's secondary structure upon binding with the compound (Pisudde et al., 2018).
Ionic Liquid Catalysis
A study by Cahyana et al. (2022) tested the catalytic ability of l-proline nitrate in the ionic liquids phase for the synthesis of pyrimidine derivatives. They found that this catalyst was significantly more efficient than non-catalysts in synthesizing pyrimidine derivatives, including compounds similar to the one (Cahyana et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-14(19)12-8(2)16-15(20)17-13(12)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVSNVHPOIVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)
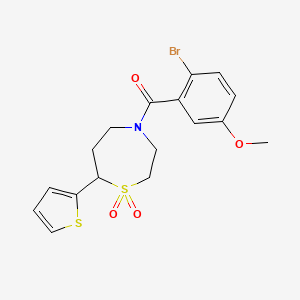
![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)

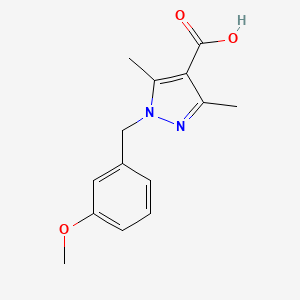
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate](/img/structure/B2356631.png)
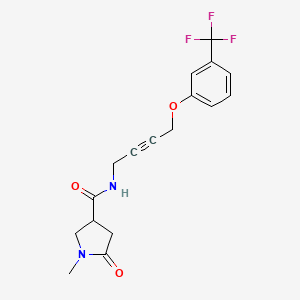
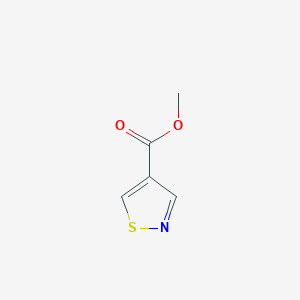

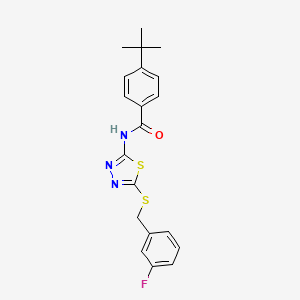



![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)